Chemical properties and structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide
Chemical properties and structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide
An In-depth Technical Guide to 2-azido-N-(4-bromo-2-fluorophenyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds is paramount to the discovery of novel therapeutics. Among the myriad of structures, N-arylacetamides represent a class of significant interest, serving as foundational intermediates for a wide range of pharmaceutical and agrochemical compounds.[1][2] Their inherent biological relevance is well-documented, with derivatives exhibiting activities such as enzyme inhibition and antitumor properties.[1] This guide focuses on a specific, highly functionalized derivative: 2-azido-N-(4-bromo-2-fluorophenyl)acetamide .
The title compound is a compelling molecule for drug discovery programs due to its unique trifecta of chemical functionalities. The N-(4-bromo-2-fluorophenyl)acetamide core provides a metabolically robust aromatic scaffold, where the halogen substituents can modulate physicochemical properties like lipophilicity and binding affinity. The azido (N₃) group is a versatile and high-energy functional group, renowned for its utility in bioorthogonal "click chemistry" reactions, particularly the Huisgen 1,3-dipolar cycloaddition, and as a precursor to amines and nitrogen-rich heterocycles.[1][2]
This document serves as a comprehensive technical overview, synthesizing predictive data and established methodologies from related analogs to provide a detailed understanding of the synthesis, structure, spectroscopic profile, reactivity, and potential applications of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.
Chemical Structure and Physicochemical Properties
The molecular architecture combines a halogenated aniline with an azidoacetyl moiety. The strategic placement of the fluorine atom ortho to the amide linkage and the bromine atom para to it creates a distinct electronic and steric environment that influences the molecule's conformation and reactivity.
Caption: Chemical structure of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.
While specific experimental data for this exact molecule is not publicly available, its properties can be reliably predicted based on closely related analogs.
Table 1: Physicochemical Properties and Identifiers
| Property | Value / Prediction | Basis / Source |
| IUPAC Name | 2-azido-N-(4-bromo-2-fluorophenyl)acetamide | Standard Nomenclature |
| CAS Number | Not available | - |
| Molecular Formula | C₈H₆BrFN₄O | - |
| Molecular Weight | 273.06 g/mol | Calculated |
| Melting Point | 90-110 °C (Predicted) | Based on analogs like 2-azido-N-(4-fluorophenyl)acetamide (m.p. 85-87 °C) and N-(2-bromo-4-fluorophenyl)acetamide (m.p. 117-119 °C).[1][3] |
| Boiling Point | > 300 °C (Decomposes) | High molecular weight and polar functional groups suggest a high boiling point; azides are thermally unstable. |
| Solubility | Soluble in DMSO, DMF, acetone; sparingly soluble in ethanol; insoluble in water. | General solubility for N-arylacetamides and organic azides. |
Synthesis and Purification
The synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide is most efficiently achieved through a two-step process starting from commercially available 4-bromo-2-fluoroaniline. This method is adapted from established protocols for analogous compounds.[1][2][4]
-
Step 1: Acylation. The parent aniline is acylated using an α-haloacetyl halide (e.g., chloroacetyl chloride or bromoacetyl bromide) in the presence of a base to form the intermediate, 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide.
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Step 2: Azide Substitution. The α-halo intermediate undergoes nucleophilic substitution with sodium azide (NaN₃) to yield the final product.
Caption: General synthetic workflow for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.
Experimental Protocol
Caution: Organic azides are potentially explosive and should be handled with care, avoiding heat, shock, and friction. All operations should be performed in a well-ventilated chemical fume hood behind a blast shield.[5]
Step 1: Synthesis of 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide
-
In a dry round-bottom flask, dissolve 4-bromo-2-fluoroaniline (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq.) dropwise while stirring. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin-Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.
Step 2: Synthesis of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide
-
Dissolve the crude 2-chloro-N-(4-bromo-2-fluorophenyl)acetamide (1.0 eq.) in a 70:30 mixture of ethanol and water.[1]
-
Add sodium azide (NaN₃, 1.5 eq.) to the solution.
-
Heat the mixture to reflux (approx. 80-90 °C) and maintain for 24 hours.[1][6] The reaction should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the precipitate by filtration and wash thoroughly with cold water to remove inorganic salts.
-
Purify the crude product by recrystallization from hot ethanol to obtain pure, crystalline 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.[6]
Spectroscopic Characterization (Predicted)
No experimental spectra for the title compound are currently published. The following data are predicted based on established values for structurally analogous compounds, including various halogenated N-phenylacetamides and N-aryl azidoacetamides.[1][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Region | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Assignment & Remarks |
| ¹H NMR | 10.0-10.5 ppm | Broad singlet, 1H | -NH- (Amide proton). |
| 7.5-8.0 ppm | Multiplet, 3H | Ar-H (Aromatic protons). The coupling patterns will be complex due to F-H and H-H coupling. | |
| ~4.1 ppm | Singlet, 2H | -CH₂-N₃ (Methylene protons adjacent to the azide). | |
| ¹³C NMR | ~166 ppm | - | C=O (Amide carbonyl carbon). |
| 115-155 ppm | - | Ar-C (Aromatic carbons). Signals will be split due to C-F coupling. | |
| ~52 ppm | - | -CH₂-N₃ (Methylene carbon). | |
| IR Spectroscopy | ~3250 cm⁻¹ | Strong, sharp | N-H stretch (Amide). |
| ~2110 cm⁻¹ | Strong, sharp | N₃ stretch (Azide). This is a highly characteristic peak.[1] | |
| ~1670 cm⁻¹ | Strong, sharp | C=O stretch (Amide I band).[1] | |
| 1100-1200 cm⁻¹ | Strong | C-F stretch . | |
| Mass Spectrometry | [M]⁺, [M+2]⁺ | m/z 273, 275 | Molecular Ion. Shows a characteristic ~1:1 isotopic pattern due to the presence of one bromine atom. |
Reactivity and Synthetic Utility
The synthetic value of 2-azido-N-(4-bromo-2-fluorophenyl)acetamide lies in the versatile reactivity of its azide group, making it a powerful building block for synthesizing libraries of complex molecules.
-
1,3-Dipolar Cycloaddition (Click Chemistry): The azide group readily reacts with terminal alkynes in the presence of a copper(I) catalyst (CuAAC) or with strained cyclooctynes (SPAAC) to form stable 1,2,3-triazole rings. This reaction is highly efficient and bioorthogonal, making the compound an excellent tool for bioconjugation or for linking molecular fragments in drug discovery.[9]
-
Reduction to Amine: The azide can be cleanly reduced to a primary amine using various reagents (e.g., H₂/Pd-C, Staudinger reaction with PPh₃). This provides a route to α-amino acetamide derivatives, which are valuable pharmacophores.
-
Synthesis of Heterocycles: Beyond triazoles, the azide functionality can be used to construct other nitrogen-containing heterocycles, such as tetrazoles, which are important in medicinal chemistry.[2]
Caption: Key reaction pathways for 2-azido-N-(4-bromo-2-fluorophenyl)acetamide.
Potential Applications in Drug Discovery
The structural features of this molecule position it as a valuable starting point for several drug discovery applications:
-
Scaffold for Combinatorial Chemistry: The azide serves as a reactive handle to conjugate a wide variety of alkyne-containing fragments, enabling the rapid generation of large compound libraries for high-throughput screening.
-
Development of Novel Heterocyclic Agents: As a precursor to triazoles and other heterocycles, it can be used to synthesize novel compounds for screening against various biological targets, including kinases, proteases, and microbial enzymes. N-phenylacetamide derivatives have shown promise as antibacterial agents.[10]
-
Chemical Biology Probes: The bioorthogonal nature of the azide-alkyne click reaction makes this compound suitable for developing chemical probes to identify and study biological targets within cellular systems (Target ID).[9]
Safety and Handling
Professional laboratory safety practices are mandatory when handling this compound.
-
Primary Hazards: Organic azides are potentially explosive and must be handled with extreme care.[5] They can be sensitive to heat, light, mechanical shock, and static discharge. Halogenated aromatic compounds may be toxic and irritant.[11]
-
Engineering Controls: Work must be conducted in a certified chemical fume hood. An eyewash station and safety shower should be readily accessible.[12][13]
-
Personal Protective Equipment (PPE): Wear chemical safety goggles, a flame-retardant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[11][13]
-
Handling Precautions: Avoid generating dust. Use non-metal spatulas. Do not heat the compound aggressively or in a sealed container. Wash hands thoroughly after handling.[5]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[12] Protect from light, heat, and sources of ignition. Store away from strong oxidizing agents.[12]
References
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. 2-Azido-N-(4-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Bromo-4-fluorophenyl)acetamide | CAS#:1009-22-9 | Chemsrc [chemsrc.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. irejournals.com [irejournals.com]
- 11. fishersci.com [fishersci.com]
- 12. bio-protech.com.tw [bio-protech.com.tw]
- 13. synquestlabs.com [synquestlabs.com]
- 14. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
- 15. kishida.co.jp [kishida.co.jp]
- 16. researchgate.net [researchgate.net]
